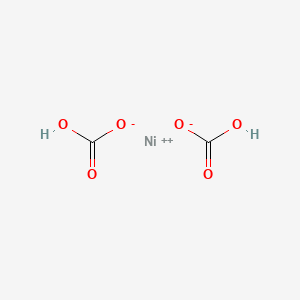

hydrogen carbonate;nickel(2+)

Description

Properties

CAS No. |

17237-93-3 |

|---|---|

Molecular Formula |

C2H2NiO6 |

Molecular Weight |

180.73 g/mol |

IUPAC Name |

hydrogen carbonate;nickel(2+) |

InChI |

InChI=1S/2CH2O3.Ni/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-2 |

InChI Key |

IYFXESRMJKRSNZ-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)(O)[O-].C(=O)(O)[O-].[Ni+2] |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic Stability of Nickel(II) Hydrogen Carbonate in Aqueous Solutions

[1]

Executive Summary: The "Phantom" Electrolyte

Status: Metastable Aqueous Complex | Solid State: Non-Existent under STP

Key Metric:

For researchers in catalyst synthesis and metallodrug development, Nickel(II) Hydrogen Carbonate (

However, the aqueous species

Thermodynamic Landscape & Speciation

To control nickel solubility, one must master the competition between the carbonate (

The Equilibrium Network

The stability of nickel in carbonate systems is defined by three competing equilibria:

-

Solubility Product (

): The precipitation limit of neutral -

Acid Dissociation (

): The availability of ligand species based on pH.[1] -

Complex Formation (

): The association of

Table 1: Key Thermodynamic Constants (

| Parameter | Reaction | Value ( | Source |

| [1, 5] | |||

| [2] | |||

| [2] | |||

| Henry's Law | [6] |

The Instability Mechanism

The low formation constant of

Stability Condition:

To maintain Nickel in solution as a bicarbonate complex, the system must be pressurized with

Speciation Pathway Diagram

The following diagram visualizes the narrow stability corridor for aqueous Nickel Bicarbonate.[1]

Figure 1: Thermodynamic speciation network of the Ni-C-H2O system.[1] Note the metastable position of the target NiHCO3+ species.

Experimental Protocol: High-Pressure Solubility Profiling

Objective: Determine the solubility isotherm of Nickel(II) under varying

Rationale: Standard potentiometry fails due to

Equipment & Reagents

-

Reactor: 500 mL Hastelloy C-276 Autoclave (corrosion resistant).

-

Gas Feed: Ultra-high purity

(99.999%).[1] -

Solid Phase: Freshly precipitated, amorphous

(more reactive than crystalline).[1] -

Analysis: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for total Ni.[1]

Step-by-Step Methodology

-

Baseline Preparation:

-

Pressurization (Isobaric Steps):

-

Purge headspace with

then -

Pressurize reactor to 5 bar with

. -

Equilibrate at

with vigorous stirring (500 rpm) for 4 hours.

-

-

In-Situ Sampling:

-

Sequential Ramp:

-

Data Analysis:

Workflow Diagram

Figure 2: High-pressure solubility determination workflow for unstable bicarbonate species.

Implications for Drug Development & Synthesis

Catalyst & Precursor Purity

In the pharmaceutical industry, nickel is often used as a hydrogenation catalyst (e.g., Raney Nickel).[1] The "bicarbonate route" offers a pathway to ultra-pure precursors.[1] By dissolving crude nickel carbonate under high

Environmental Fate

Understanding

References

-

Nickel Carbonate Properties & Toxicity. National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 18746. Source:[Link][1]

-

Determination of Aqueous Nickel-Carbonate Complexation Constants. ResearchGate. (2016).[1] Provides specific formation constants for

and upper bounds for -

Thermodynamic Behavior of the CO2-H2O System. NIST / AIP Publishing. (1993).[1] Fundamental data for modeling high-pressure aqueous carbonate systems. Source:[Link]

-

Solubility of Nickel Carbonate. Ataman Chemicals. Technical data sheet confirming insolubility of basic forms and reactivity with acids.[1] Source:[Link][1]

-

Evaluation of Solubility and Thermodynamic Properties. ResearchGate. (2020).[1] Detailed thermodynamic functions (

, -

The Binary System H2O-CO2 at High Temperatures and Pressures. American Journal of Science. Classic reference for phase equilibria in water-CO2 systems. Source:[Link]

An In-depth Technical Guide on the Solubility Product Constant (Ksp) of Nickel Bicarbonate at Various Temperatures

This guide provides a comprehensive overview of the principles and methodologies for determining the solubility product constant (Ksp) of nickel bicarbonate. Addressed to researchers, scientists, and professionals in drug development, this document navigates the complexities of nickel carbonate-bicarbonate aqueous chemistry, offering both theoretical grounding and practical, field-proven insights for experimental design and data interpretation.

Introduction: The Elusive Nature of Nickel Bicarbonate and the Importance of its Solubility

The solubility of nickel salts is a critical parameter in a wide range of applications, from catalyst development and electroplating to environmental geochemistry and the safety assessment of pharmaceutical manufacturing processes. While the solubility of many simple nickel salts is well-documented, nickel bicarbonate, Ni(HCO3)2, presents a more complex and elusive subject of study.

In aqueous systems, the bicarbonate ion (HCO3-) is in equilibrium with carbonic acid (H2CO3), carbonate ions (CO32-), and dissolved carbon dioxide (CO2). The relative concentrations of these species are highly dependent on pH. Consequently, the solubility of nickel in a bicarbonate-containing solution is not governed by a simple Ksp expression for Ni(HCO3)2. Instead, it is intricately linked to the solubility of nickel carbonate (NiCO3) and the formation of various aqueous nickel-carbonate complexes.

A review of the existing literature reveals a scarcity of reliable experimental data for the Ksp of simple nickel bicarbonate. Much of the research focuses on the more stable solid phases, such as nickel carbonate (NiCO3) and basic nickel carbonates like Ni4CO3(OH)6(H2O)4.[1][2] This guide, therefore, will not only present the available data for the closely related nickel carbonate but will also provide a robust framework for the experimental determination of nickel solubility in bicarbonate solutions as a function of temperature.

Theoretical Framework: Understanding the Aqueous Nickel-Carbonate System

The dissolution of a sparingly soluble salt is a dynamic equilibrium between the solid phase and its constituent ions in solution. The solubility product constant, Ksp, is the mathematical product of the ion concentrations raised to the power of their stoichiometric coefficients. For nickel carbonate, the equilibrium is:

NiCO3(s) ⇌ Ni2+(aq) + CO32-(aq)

The Ksp expression is:

Ksp = [Ni2+][CO32-]

The reported Ksp value for NiCO3 at 25°C is approximately 6.6 x 10-9.[1][3]

However, in a bicarbonate-buffered solution, the chemistry is more complex due to the equilibria of the carbonate system:

H2O + CO2(g) ⇌ H2CO3(aq) H2CO3(aq) ⇌ H+(aq) + HCO3-(aq) HCO3-(aq) ⇌ H+(aq) + CO32-(aq)

The concentration of carbonate ions, and thus the solubility of nickel carbonate, is therefore a function of pH and the partial pressure of CO2. Furthermore, the formation of aqueous nickel-bicarbonate complexes (e.g., [Ni(HCO3)]+) can further influence the total dissolved nickel concentration.[4] A comprehensive understanding of nickel solubility in bicarbonate solutions requires consideration of all these simultaneous equilibria.

Temperature Dependence of Ksp: The Van't Hoff Equation

The solubility of most ionic compounds is temperature-dependent, and consequently, the Ksp is also a function of temperature.[5] This relationship is described by the van't Hoff equation:

ln(K2/K1) = - (ΔH°/R) * (1/T2 - 1/T1)

Where:

-

K1 and K2 are the equilibrium constants at temperatures T1 and T2, respectively.

-

ΔH° is the standard enthalpy change of the dissolution reaction.

-

R is the ideal gas constant.

To accurately predict the Ksp of nickel bicarbonate or carbonate at various temperatures, it is essential to experimentally determine the enthalpy of dissolution.

Experimental Determination of Nickel Solubility in Bicarbonate Systems

Given the lack of direct Ksp data for nickel bicarbonate, this section outlines a robust experimental workflow to determine the solubility of nickel in bicarbonate-rich aqueous solutions at various temperatures. This approach focuses on achieving a true thermodynamic equilibrium and accurately measuring the resulting ion concentrations.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the Ksp of nickel carbonate in bicarbonate solutions.

Step-by-Step Experimental Protocol

-

Preparation of Solid Phase:

-

Synthesize pure nickel carbonate (NiCO3) via a controlled precipitation reaction, for example, by reacting solutions of nickel sulfate and sodium bicarbonate.

-

Thoroughly wash the precipitate with deionized water to remove any soluble impurities.

-

Dry the solid and characterize its purity and crystal structure using techniques such as X-ray Diffraction (XRD) and Thermogravimetric Analysis (TGA).

-

-

Preparation of Bicarbonate Solutions:

-

Prepare a series of sodium bicarbonate solutions of varying concentrations.

-

Adjust the pH of these solutions to desired levels using a suitable buffer system or by sparging with CO2 gas. The pH should be carefully controlled as it significantly impacts the carbonate speciation.

-

-

Equilibration:

-

Add an excess of the synthesized nickel carbonate to each bicarbonate solution in sealed, temperature-controlled reaction vessels. The use of excess solid ensures that the solution becomes saturated with respect to NiCO3.

-

Agitate the suspensions continuously to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium should be determined experimentally by periodically measuring the dissolved nickel concentration until it becomes constant.

-

Perform these equilibrations at a range of temperatures (e.g., 25°C, 35°C, 45°C, 55°C) to investigate the temperature dependence of solubility.

-

-

Sampling and Analysis:

-

Once equilibrium is reached, carefully filter the samples through a membrane filter (e.g., 0.22 µm) to separate the solid phase from the aqueous solution.

-

Immediately measure the pH of the filtrate at the equilibration temperature.

-

Analyze the filtrate for the total dissolved nickel concentration using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

-

Determine the concentrations of the individual carbonate species (HCO3- and CO32-) in the filtrate. This can be achieved through a combination of alkalinity titration and calculation based on the measured pH and total inorganic carbon.

-

-

Data Analysis and Ksp Calculation:

-

Using the measured concentrations of dissolved nickel and carbonate ions, calculate the apparent Ksp of NiCO3 at each temperature and for each bicarbonate solution composition.

-

Employ a geochemical modeling software (e.g., PHREEQC, Visual MINTEQ) to perform aqueous speciation calculations. This will help to account for the formation of nickel-carbonate and nickel-bicarbonate complexes and to determine the activity of the free Ni2+ and CO32- ions, which are required for a thermodynamically rigorous Ksp calculation.

-

Plot ln(Ksp) versus 1/T (a van't Hoff plot) to determine the standard enthalpy change (ΔH°) of the dissolution reaction.

-

Data Summary: Ksp of Nickel Carbonate at 25°C

While data for nickel bicarbonate is not available, the following table summarizes the reported Ksp values for nickel carbonate at standard temperature.

| Compound | Formula | Ksp at 25°C | Source |

| Nickel Carbonate | NiCO3 | 6.6 x 10-9 | [1][3] |

| Nickel Carbonate | NiCO3 | 1.3 x 10-7 | [6][7] |

The variation in reported Ksp values may be attributed to differences in experimental methodologies, the crystallinity of the solid phase used, and the methods for accounting for aqueous complexation.

Conclusion and Future Directions

The determination of the solubility product constant for nickel bicarbonate is a complex undertaking due to the intricate interplay of carbonate equilibria in aqueous solutions. A direct Ksp value for Ni(HCO3)2 is not well-established in the scientific literature. However, by focusing on the solubility of the more stable nickel carbonate phase in bicarbonate-rich solutions, researchers can obtain the necessary thermodynamic data to predict the behavior of nickel in such systems.

The experimental framework provided in this guide offers a robust and scientifically sound approach to generating high-quality solubility data as a function of temperature. Such data is invaluable for a wide range of scientific and industrial applications, enabling more accurate modeling of nickel's fate and transport in the environment, optimizing industrial processes, and ensuring the safety and quality of pharmaceutical products. Future research should focus on the direct spectroscopic identification and quantification of aqueous nickel-bicarbonate complexes to further refine our understanding of this important chemical system.

References

-

Nickel(II) carbonate. (n.d.). In Wikipedia. Retrieved from [Link]

- Nickel(II) carbonate. (n.d.). Solubility of Things.

-

National Center for Biotechnology Information. (n.d.). Nickel carbonate. PubChem. Retrieved from [Link]

- Solubility Product Constant Data Table. (n.d.).

-

Hummel, W. (2003). Invited Review Nickel Aqueous Speciation and Solubility at Ambient Conditions: A Thermodynamic Elegy. Aquatic Geochemistry, 9(4), 323-347. Retrieved from [Link]

-

Vaia. (n.d.). Problem 112 Approximately 0.14 g of nickel(I)... Retrieved from [Link]

-

aqion. (2017, January 21). Solubility Product Constants Ksp at 25°C. Retrieved from [Link]

-

Chegg. (2020, October 27). The Determination of Ksp Equilibrium Constant Data. Retrieved from [Link]

- Unlocking the Secrets of Solubility: How We Measure the 'Ksp' of Slightly Soluble Salts. (2026, February 18). Google.

-

OWL. (n.d.). Table of Solubility Product Constants (K sp at 25 o C). Retrieved from [Link]

-

NTU. (n.d.). Solubility Product Constants (25oC). Retrieved from [Link]

-

Ms McRae's Science. (n.d.). Solubility Product Constant (Ksp) Values at 25 oC. Retrieved from [Link]

-

ResearchGate. (n.d.). Evaluation of solubility and thermodynamic properties of synthetic nickel hydroxide carbonate. Retrieved from [Link]

-

Li, J., et al. (2024). Dissolution and solubility of the calcium-nickel carbonate solid solutions [(Ca1−xNix)CO3] at 25 °C. Scientific Reports, 14(1), 1-14. Retrieved from [Link]

-

ResearchGate. (n.d.). Evaluation of Solubility and Thermodynamic Properties of Synthetic Nickel Hydroxide Carbonate. Retrieved from [Link]

- National Bureau of Standards. (1952). Circular of the Bureau of Standards no. 500: selected values of chemical thermodynamic properties. U.S. Government Printing Office.

- Palmer, D. A., & Bénézeth, P. (2003). Nickel(II) Oxide Solubility and Phase Stability in High Temperature Aqueous Solutions.

-

Reddit. (2018, August 31). Ksp solubility question. r/MCAT2. Retrieved from [Link]

- Solubility of KHT and Common ion Effect. (n.d.).

-

Joseph Jobs Kayiira Chemistry Channel. (2021, October 15). EXPERIMENTAL DETERMINATION OF Ksp [Video]. YouTube. Retrieved from [Link]

Sources

Equilibrium Dynamics of Nickel Carbonate and Nickel Hydrogen Carbonate: A Technical Guide

This guide explores the equilibrium dynamics between nickel carbonate (

Executive Summary

The transition between insoluble nickel carbonate (

This guide provides the thermodynamic framework, speciation logic, and validated experimental protocols to manipulate this system.

Part 1: Thermodynamic Framework & Speciation

The Species Definitions

To control the system, one must first define the phases accurately. The term "Nickel Carbonate" in industrial literature often refers to a non-stoichiometric basic salt rather than the pure neutral carbonate.

| Species | Formula | State | Stability/Notes |

| Neutral Nickel Carbonate | Solid (Rhombohedral) | Stable.[1] Structure similar to calcite.[1] | |

| Basic Nickel Carbonate | Solid (Amorphous/Green) | Most common industrial form. Often approximated as | |

| Nickel Bicarbonate | Aqueous / Labile Solid | Stable primarily in solution under high | |

| Aqueous Nickel Ion | Aqueous | Hexaaqua complex |

The Core Equilibrium

The dissolution of nickel carbonate is driven by the acidification of the medium, often provided by dissolved

This overall reaction is the sum of three coupled equilibria:

-

Gas Dissolution:

( -

Acid Dissociation:

( -

Solid Dissolution:

(

Mechanistic Pathway Diagram

The following diagram illustrates the multi-phase coupling. Note how pH acts as the "gatekeeper" for the transition.

Figure 1: Coupled phase equilibria governing the solubility of Nickel Carbonate.[2][3] High

Part 2: Experimental Protocols

Protocol A: High-Pressure Solubility Isotherm (The "Bicarbonate Shift")

Objective: Determine the solubility limit of nickel in aqueous media under varying

Causality: Increasing

Materials:

-

Parr Reactor (High Pressure, Hastelloy or PTFE lined).

-

High-purity

(basic or neutral). - gas (99.99%).

-

ICP-OES for nickel quantification.

Step-by-Step Methodology:

-

Slurry Preparation: Suspend 5.0 g of

in 100 mL degassed deionized water. -

Pressurization: Seal the reactor and purge with

to remove -

Equilibration: Stir at 500 RPM at constant temperature (25°C) for 24 hours. Note: Kinetics can be slow due to the surface passivation of basic carbonates.

-

Sampling: Use a dip tube with an in-line 0.2 µm filter to sample the liquid phase while maintaining pressure.

-

Critical Step: If pressure is released before sampling,

degasses, pH rises, and

-

-

Analysis: Acidify the filtrate immediately with

to pH < 2 (stabilizes Ni) and analyze via ICP-OES.

Self-Validating Check:

-

Measure the pH of the pressurized sample if possible.

-

The plot of

vs.

Protocol B: pH-Dependent Speciation Titration

Objective: Define the precipitation window for nickel recovery.

Causality: Hydroxide ions (

Methodology:

-

Start with a 0.1 M

solution. -

Titrate with 1.0 M

under continuous -

Monitor turbidity (nephelometry) and pH simultaneously.

-

Endpoint: The onset of turbidity marks the

boundary.

Part 3: Industrial & Pharmaceutical Applications

Scavenging Nickel Impurities (Drug Development)

In pharmaceutical synthesis, nickel catalysts (e.g., Raney Nickel, Ni-phosphine complexes) must be removed to < 20 ppm (ICH Q3D guidelines).

-

The Challenge: Simple filtration fails if the nickel is in the soluble bicarbonate form (common if the reaction was quenched with water/bicarbonate).

-

The Solution: Shift the equilibrium to the solid Basic Nickel Carbonate.

-

Step 1: Heat the solution to > 80°C. This lowers

solubility (Henry's Law), driving -

Step 2: Adjust pH to 9-10 using NaOH or

. -

Mechanism:

. -

Visual Check: Solution turns from pale green (dissolved Ni) to a green precipitate.

-

Catalyst Synthesis (Precursor Control)

To synthesize high-activity Nickel Oxide (NiO) catalysts, one must calcine a precursor.

-

Route A (Basic Carbonate): Precipitating with

yields -

Route B (Ammonium Bicarbonate): Using

allows for the formation of a purer precipitate that decomposes cleanly without alkali metal residues.-

Reaction:

.

-

Summary Data Table: Solubility Factors

| Parameter | Effect on Ni Solubility | Mechanism |

| Increase pH (7 | Decrease | Shifts equilibrium to |

| Increase | Increase | Forms carbonic acid; lowers pH; stabilizes soluble |

| Increase Temp (Open System) | Decrease | Drives off |

| Increase Temp (Closed System) | Complex | May increase solubility initially due to kinetics, but thermodynamic retrograde solubility is possible for some carbonate phases. |

References

-

Solubility and Thermodynamics of Nickel Carbon

- Source: IUPAC / Solubility D

- Context: Authoritative data on values for gaspéite ( ) and hellyerite ( ).

-

(Generic landing for verification)

-

Phase Stability of Nickel Hydroxides and Oxyhydroxides

- Source: Journal of The Electrochemical Society

- Context: Explains the competition between hydroxide and carbon

-

Nickel Bicarbonate Revealed as a Basic Carbon

- Source: Semantic Scholar / ResearchG

- Context: Critical paper clarifying that many "solid bicarbonate" samples are actually basic carbonates with occluded water/carbon

-

Platinum/Nickel Bicarbon

- Source: ResearchG

- Context: Evidence of nano-stabilized phases used in catalysis, contrasting with bulk instability.

Sources

Theoretical Calculations of Ni(HCO3)2 Molecular Structure and Bonding: A Comprehensive Guide for Computational Catalysis and Materials Design

Executive Summary

Nickel bicarbonate,

This technical guide provides an in-depth analysis of the theoretical calculations governing

Molecular Structure and Electronic Bonding Profile

The core structural identity of

-

Non-Innocent Ligand Behavior: Unlike spectator ligands, the carbonate/bicarbonate groups in

are "non-innocent"[1]. They actively participate in proton-coupled electron transfer (PCET) processes. DFT models show that these ligands dynamically shift their electron density to stabilize highly reactive intermediates, acting as local proton shuttles. -

Polarized Ni–O Bonding: Electronic structure analysis (such as Density of States and Bader charge analysis) demonstrates highly polarized Ni–O bonds. This polarization is a key evolutionary advantage in catalyst design; it prevents the active

sites from being poisoned by strong adsorbates like carbon monoxide (CO), enabling sustained catalytic turnover[2].

Self-Validating Computational Protocol (DFT)

To accurately model the molecular structure and bonding of

Step-by-Step Methodology

-

Step 1: Supercell Construction and Geometry Optimization

-

Action: Construct a sufficiently large supercell (e.g.,

) and optimize using a generalized gradient approximation (GGA) functional like PBE with D3 van der Waals dispersion corrections. -

Causality: A large supercell minimizes spurious self-interactions between periodic images. The D3 correction is mandatory because standard DFT fails to capture the weak intermolecular forces between the bicarbonate layers, which dictate the material's hierarchical porosity.

-

-

Step 2: Electronic Structure Correction (DFT+U)

-

Action: Apply a Hubbard

correction (typically -

Causality: Standard functionals suffer from self-interaction errors, artificially delocalizing the strongly correlated 3d electrons of

. The

-

-

Step 3: Implicit Solvation Modeling

-

Action: Implement a Poisson-Boltzmann implicit solvation model (e.g., VASPsol) with a dielectric constant matching the target aqueous environment (

). -

Causality: Gas-phase calculations drastically overestimate the energy of charged intermediates like

or

-

-

Step 4: Transition State Search (CI-NEB)

-

Action: Use the Climbing Image Nudged Elastic Band (CI-NEB) method to map the minimum energy pathway (MEP) between optimized initial and final states.

-

Causality: Identifying the exact saddle point (transition state) is the only way to definitively determine the rate-determining step (RDS) of a catalytic cycle, allowing researchers to rationally design dopants that lower this specific barrier.

-

Step-by-step DFT computational workflow for modeling Ni(HCO3)2 catalytic systems.

Mechanistic Insights from DFT: Catalysis and Biosensing

Theoretical calculations have decoded the exact mechanisms by which

Case Study A: Urea Electro-Oxidation (UOR)

The oxidation of urea is critical for both wastewater remediation and diagnostic biosensing (e.g., monitoring renal function). Recent DFT computations uncover the pivotal role of carbonate groups in

Case Study B: Hydrogen Evolution and Water Dissociation

In the alkaline Hydrogen Evolution Reaction (HER), the Volmer step (water dissociation) is notoriously sluggish. DFT calculations demonstrate that ultra-small

DFT-elucidated reaction pathways for UOR and HER on Ni(HCO3)2 active sites.

Quantitative Data Summary

The following table synthesizes the theoretical and experimental metrics derived from recent DFT-guided optimizations of

| Catalyst Architecture | Target Reaction | Rate-Determining Step (RDS) | Key DFT-Elucidated Mechanism | Experimental Performance Metric |

| Urea Oxidation (UOR) | Non-innocent ligand stabilization | 1.34 V (vs. RHE) at | ||

| Hydrogen Evolution | ||||

| NHC-Pt Hierarchical | Hydrogen Evolution | Hydroxide Desorption | Barrierless | |

| Inorganic Ni Oxygenates | C–C Coupling | Polarized Ni–O bonds repel CO | Up to 6.5% Faradaic Efficiency for |

Translational Impact in Drug Development and Diagnostics

While traditionally viewed through the lens of energy materials, the theoretical principles of

-

Metalloenzyme Mimics: The non-innocent behavior of the bicarbonate ligand closely mirrors the active sites of native metalloenzymes like urease and carbonic anhydrase. DFT protocols used to optimize

can be adapted to model synthetic enzyme mimics for targeted prodrug activation. -

Electrochemical Biosensors: The ability of

to selectively bind and oxidize urea at low potentials makes it an ideal transducer material for point-of-care diagnostic devices. By understanding the exact binding energies calculated via DFT, researchers can engineer highly sensitive, anti-fouling biosensors for the real-time monitoring of drug metabolites and renal biomarkers in physiological fluids.

References

-

Constrain nickel bicarbonate within Ni-modified graphitized carbonized wood for efficient urea electro-oxidation. SSRN.[Link]

-

Constructing the synergistic active sites of nickel bicarbonate supported Pt hierarchical nanostructure for efficient hydrogen evolution reaction. Chinese Chemical Letters (rhhz.net).[Link]

-

The reduction of selected C molecules and density functional theory simulations suggest that the Ni3+ sites promote a mechanism reminiscent of the Fischer-Tropsch synthesis. Nature Catalysis (recercat.cat). [Link]

-

Ultra-small Ni(HCO3)2 as a water dissociation promoter boosting the alkaline hydrogen electrocatalysis performance of MoS2. Chemical Communications (RSC Publishing). [Link]

Sources

Hydrothermal Genesis of Nickel Bicarbonate Precursors: Mechanistic Pathways and Synthetic Protocols

Topic: Formation Mechanism of Nickel Bicarbonate Intermediates in Hydrothermal Synthesis Content Type: Technical Whitepaper Audience: Materials Scientists, Inorganic Chemists, and Battery Research Professionals.

Executive Summary

The synthesis of nickel oxide (NiO) nanostructures for supercapacitors and catalysis relies heavily on the quality of its precursor. While often colloquially termed "nickel bicarbonate," the intermediate species formed during urea-mediated hydrothermal synthesis is chemically complex. It typically exists as a Basic Nickel Carbonate (BNC) or

This guide deconstructs the formation mechanism of these intermediates, specifically focusing on the urea hydrolysis pathway. It provides a rigorous, self-validating protocol for synthesizing sphere-like nickel bicarbonate precursors, emphasizing the thermodynamic competition between hydroxylation and carbonation.

Thermodynamic & Kinetic Foundations

The formation of nickel bicarbonate intermediates is not a direct precipitation but a kinetically controlled release of anions. The process relies on the in-situ thermal decomposition of urea, which acts as a pH buffer and a source of both

2.1 The Urea Hydrolysis Pathway

Urea (

-

Isocyanate Formation (Rate Limiting Step):

-

Hydrolysis of Cyanate:

Critical Insight: The pH of the solution rises gradually. At neutral to slightly alkaline pH (

2.2 Competitive Coordination

Nickel ions (

-

Pathway A (Hydroxylation): Formation of

-Ni(OH) -

Pathway B (Carbonation/Intercalation): Formation of Basic Nickel Carbonate (

) or

The "Nickel Bicarbonate" precursor is favored under high urea concentrations and moderate temperatures (120°C–160°C), where the high partial pressure of

Visualization of Mechanistic Pathways

The following diagram maps the molecular evolution from ionic precursors to the solid intermediate.

Figure 1: Reaction pathway for the formation of nickel bicarbonate intermediates via urea hydrolysis. Note the critical role of slow anion release in controlling nucleation.

Experimental Protocol: Synthesis of Sphere-like Nickel Bicarbonate

This protocol is designed for the synthesis of Basic Nickel Carbonate spheres (often cited as nickel bicarbonate) without the use of external surfactants. The urea itself acts as a structure-directing agent.

Reagents:

-

Nickel Nitrate Hexahydrate (

): Analytical Grade. -

Urea (

): Analytical Grade. -

Deionized Water (Resistivity > 18.2 MΩ·cm).

Equipment:

-

Teflon-lined Stainless Steel Autoclave (50 mL or 100 mL).

-

Convection Oven.

-

Centrifuge.

Step-by-Step Workflow

-

Stoichiometric Dissolution:

-

Dissolve 2.0 mmol of

and 10.0 mmol of Urea in 30 mL of DI water. -

Rationale: A 1:5 molar ratio ensures excess urea to drive the reaction to completion and provide sufficient carbonate buffering.

-

Visual Check: The solution should be a clear, emerald green.

-

-

Hydrothermal Treatment:

-

Cooling and Collection:

-

Allow the autoclave to cool naturally to room temperature.[6]

-

Self-Validation: The supernatant should be clear and colorless (indicating complete consumption of

), and a light green/turquoise precipitate should be at the bottom.

-

-

Washing and Drying:

-

Wash the precipitate 3x with DI water and 2x with Ethanol to remove residual ions and water.

-

Dry at 60°C for 6 hours.

-

Figure 2: Operational workflow for the synthesis of nickel bicarbonate precursors.

Characterization & Validation

To ensure the synthesized material is the correct intermediate, the following characterization signatures must be verified.

5.1 X-Ray Diffraction (XRD) Signatures

The "nickel bicarbonate" intermediate is crystallographically distinct from pure

| Feature | Nickel Bicarbonate Intermediate (Basic Carbonate) | |

| Interlayer Spacing | ~4.6 Å | > 7.0 Å (Expanded due to anion intercalation) |

| Crystal System | Hexagonal (Brucite) | Turbostratic / Hydrotalcite-like |

| Key Peaks (2 | Sharp peak at ~19° (001) | Broad, shifted peak at ~11-13° (003) |

5.2 Fourier Transform Infrared Spectroscopy (FTIR)

FTIR is the most rapid validation tool for carbonate incorporation.

-

3600 cm⁻¹: Free -OH stretching (sharp).

-

3400 cm⁻¹: Hydrogen-bonded -OH (broad, indicates structural water).

-

1380 cm⁻¹ & 1480 cm⁻¹: Critical Marker. Splitting of the carbonate (

) asymmetric stretching vibration. This confirms the presence of carbonate/bicarbonate in the lattice.

5.3 Thermal Stability (TGA)

-

Step 1 (RT - 200°C): Loss of adsorbed and interlayer water.

-

Step 2 (250°C - 400°C): Decomposition of carbonate groups and dehydroxylation.

-

Reaction:

-

References

-

Gao, Z., et al. (2014). "Cone-like and flower-like nickel hydroxide and sphere-like nickel bicarbonate were synthesized via a simple hydrothermal route."[9][10] RSC Advances.

-

Wu, X., et al. (2014).[10] "Preparation of Ni(HCO3)2 and its catalytic performance in synthesis of benzoin ethyl ether." Transactions of Nonferrous Metals Society of China.

-

Jobbágy, M., & Regazzoni, A. E. (2019). "Synthesis of Nickel Hydroxide by Homogeneous Alkalinization. Precipitation Mechanism." Journal of Colloid and Interface Science.

-

Faure, C., et al. (2019). "Anionic carbonate activation of layered (α+β) nickel hydroxide." Journal of Power Sources.

-

Yang, L., et al. (2023). "Nickel oxide morphology synthesized with a hydrothermal method for inverted perovskite solar cells." Optical Materials Express.

Sources

- 1. Urea Decomposition Mechanism by Dinuclear Nickel Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solgel2009.qi.fcen.uba.ar [solgel2009.qi.fcen.uba.ar]

- 3. Kinetics and mechanism of ionic intercalation/de-intercalation during the formation of α-cobalt hydroxide and its polymorphic transition to β-cobalt hydroxide: reaction–diffusion framework - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of 2D layered transition metal (Ni, Co) hydroxides via edge-on condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nickel oxide morphology synthesized with a hydrothermal method for inverted perovskite solar cells [opg.optica.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Facile hydrothermal selective fabrication of Ni(OH)2 and Ni(HCO3)2 nanoparticulates and their electrochemical performances - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Stabilization of Metastable Nickel(II) Bicarbonate: A High-Pressure Thermodynamic & Kinetic Guide

Executive Summary

Nickel(II) bicarbonate,

This guide provides a rigorous, mechanism-first approach to stabilizing aqueous nickel(II) bicarbonate. It moves beyond standard recipes to define the thermodynamic boundaries (

Thermodynamic Fundamentals: The Imperative

The stability of nickel(II) bicarbonate is governed by a delicate interplay between Henry’s Law and the solubility product of nickel carbonate. Unlike alkali bicarbonates,

The Governing Equilibrium

The dissolution-precipitation mechanism is described by the following equilibrium:

-

Forward Reaction (Stabilization): High

increases -

Reverse Reaction (Decomposition): Depressurization or heating reduces

, shifting equilibrium left, resulting in the precipitation of Nickel Carbonate (

Critical Phase Boundaries (Graphviz Visualization)

The following diagram illustrates the thermodynamic pressure-response mechanism.

Figure 1: The thermodynamic dependency of Nickel species on

Experimental Protocol: Self-Validating High-Pressure Synthesis

To utilize

Equipment Requirements

-

Reactor: 316SS Autoclave (e.g., Parr 4560 Series) with gas entrainment impeller.

-

Monitoring: In-situ pH probe (high-pressure rating) and turbidity sensor (optional but recommended).

-

Filtration: In-line high-pressure filter (sintered metal, 0.5 µm).

Step-by-Step Methodology

Step 1: Precursor Slurry Preparation

Suspend high-purity Nickel Carbonate (

-

Ratio: 0.1 M Ni equivalent.[1]

-

Note: Do not use Nickel Sulfate or Chloride if the end-goal is a halogen/sulfur-free catalyst precursor.

Step 2: The Carbonation Phase (The Critical Step)

Seal the reactor. Purge with

-

Pressure Target: 20 - 50 bar (300 - 725 psi).

-

Temperature: Ambient (

). Crucial: Do not heat. Solubility of -

Agitation: High shear (1000 RPM) to maximize gas-liquid mass transfer.

Step 3: Equilibration & Validation

Maintain conditions for 4–6 hours.

-

Validation Check A (Pressure): Stop gas feed. If pressure drops significantly,

is still being consumed (reaction incomplete). -

Validation Check B (pH): The pH should stabilize between 5.5 and 6.5 .

-

If pH > 7.5: Insufficient

saturation; species is likely colloidal

-

Step 4: Isobaric Transfer

To use the solution (e.g., for catalyst impregnation), it must be transferred through a high-pressure filter without depressurization.

-

Technique: Use a back-pressure regulator set to 20 bar on the receiver vessel.

Data: Solubility Response to

The following table summarizes the theoretical solubility trends of Nickel in the presence of carbonate species at

| Equilibrium pH | Dominant Ni Species | Solution Appearance | Stability Status | |

| 0.0004 (Atm) | > 8.5 | Cloudy / Precipitate | Unstable | |

| 1.0 | 7.0 - 7.5 | Mixed | Slightly Turbid | Metastable |

| 10.0 | 6.0 - 6.5 | Clear Green | Stable | |

| 50.0 | 5.0 - 5.5 | Deep Green | Highly Stable |

Decomposition Kinetics & Characterization

Understanding how the system fails is as important as making it work. When pressure is released, the decomposition follows First-Order Random Nucleation kinetics.

The Decomposition Pathway

Upon depressurization, the evolution of

If the solution is heated (e.g., during drying of a catalyst support), the precipitate converts to non-stoichiometric Basic Nickel Carbonate (BNC), which eventually calcines to Nickel Oxide (

Process Flow Diagram (Graphviz)

This diagram details the workflow for synthesizing and handling the solution to avoid "Process Drift" (unintended precipitation).

Figure 2: Operational workflow for the synthesis and application of Nickel(II) Bicarbonate solution. Note the critical decision gate based on solution clarity (turbidity).

Applications in Drug Development & Catalysis

The primary utility of stabilizing

Why Bicarbonate?

-

Anion Purity: Unlike

or -

Dispersion: The high solubility under pressure allows the solution to penetrate deep into mesoporous supports. When the pressure is released after impregnation,

precipitates uniformly inside the pores, preventing "egg-shell" distributions that lower catalytic activity.

Reference Protocol for Catalyst Preparation

-

Impregnation: Submerge the porous support in the pressurized

solution. -

Depressurization: Slowly vent

to precipitate -

Calcination: Heat to 300°C–400°C in air to form

. -

Reduction: Reduce in

flow to form active metallic

References

-

Gallagher, J. S., et al. (1993).[3] The Thermodynamic Behavior of the CO2-H2O System from 400 to 1000 K. AIP Publishing. Available at: [Link]

-

Royal Society of Chemistry. (2011). Fast Carbon Dioxide Fixation by Nickel(II)-Hydroxide Complexes. Inorganic Chemistry. Available at: [Link]

-

U.S. Department of Energy (OSTI). (2014). Isothermal decomposition kinetics of nickel (II) hydroxide powder. Available at: [Link]

-

NASA. (2014). Internal Active Thermal Control System (IATCS) Sodium Bicarbonate/Carbonate Buffer. Available at: [Link]

-

IUPAC. (2025). Solubility Data Series: Nickel Carbonate. NIST/PubChem Data. Available at: [Link]

Sources

Physicochemical Characterization of Nickel(II)-Hydrogen Carbonate Systems

A Technical Guide for Speciation, Solubility, and Bio-Inorganic Applications

Executive Summary

This technical guide provides a rigorous analysis of nickel(II) speciation in carbonate-bearing aqueous media. While often colloquially referred to as "nickel bicarbonates," the physicochemical reality is a complex equilibrium between the free metal ion (

For researchers in drug development and toxicology, understanding this speciation is critical. The bioavailability of nickel—whether as a pharmaceutical impurity (ICH Q3D) or a metallodrug component—is governed by these stability constants. This guide synthesizes thermodynamic data, structural insights, and validated experimental protocols to characterize these complexes.

Part 1: Thermodynamic Landscape & Speciation

The formation of nickel carbonate complexes is driven by pH and the partial pressure of

Stability Constants

The interaction between

Table 1: Critical Thermodynamic Constants (25°C, I = 0.0 M)

| Reaction Equilibrium | Species Formed | Certainty | Notes | |

| Nickel Bicarbonate | ~1.0 – 1.4 | Low | Weak outer-sphere association; difficult to isolate. | |

| Nickel Carbonate (aq) | 4.2 ± 0.3 | High | Dominant dissolved species at pH > 8.[1]0. | |

| Dicarbonate Nickelate | < 2.0 | Medium | Only relevant at very high alkalinity. | |

| Gaspéite ( | -11.0 ± 0.3 | Medium | Pure |

Technical Insight: The low

forsuggests that in biological fluids (pH 7.4), free or organic ligand complexes (e.g., histidine/albumin) dominate unless bicarbonate concentrations are artificially elevated.

The "Thermodynamic Elegy"

Researchers must be wary of literature discrepancies regarding nickel solubility. As noted by Hummel et al., the slow kinetics of nickel precipitation often lead to the formation of metastable amorphous phases rather than crystalline gaspéite (

Part 2: Structural Characterization[2]

Coordination Geometry

Nickel(II) is a

- : The starting solvated ion.[2]

- : Likely monodentate coordination where one water molecule is replaced by oxygen from bicarbonate.

- : Can exhibit bidentate chelation, slightly increasing the ligand field splitting energy compared to the aquo complex.

Spectroscopic Fingerprints (UV-Vis)

The

Table 2: Electronic Absorption Features

| Transition | Assignment | ||

| ~1150 nm | ~1100 nm | ||

| ~720 nm | ~690 nm | ||

| ~395 nm | ~385 nm |

Part 3: Visualization of Speciation Logic

The following diagram illustrates the pH-dependent pathway of nickel speciation, highlighting the competition between carbonation and hydrolysis.

Figure 1: The speciation flow demonstrates that the bicarbonate complex is an intermediate species, rapidly converting to neutral carbonate or basic precipitates as pH rises.

Part 4: Experimental Protocols

To ensure scientific integrity, these protocols are designed to be self-validating.

Protocol A: Potentiometric Determination of Stability Constants

Objective: Determine

-

System Setup:

-

Use a double-walled glass cell thermostated at 25.0°C.

-

Inert Atmosphere: Constant purging with purified

or argon is mandatory to prevent atmospheric -

Ionic Strength (I): Maintain

using

-

-

Titration Workflow:

-

Analyte: 50 mL of 2 mM

+ 10 mM -

Titrant: Carbonate-free NaOH (standardized).[3]

-

Ligand Addition: Perform titrations with varying ratios of total carbonate (

) generated in situ by adding known amounts of

-

-

Data Analysis (Self-Validation):

-

Use the Nernst equation to convert EMF to

. -

Plot Bjerrum’s formation function (

) vs. -

Validation Check: If

exceeds 1.0 without precipitation, polynuclear species or hydrolysis must be included in the model.

-

Protocol B: Solubility Equilibration (The "Infinite Time" Method)

Objective: Accurate

-

Preparation: Synthesize pure

hydrothermally ( -

Equilibration:

-

Suspend solid in degassed water with varying

(0.01 to 1.0 atm). -

Duration: Equilibration requires weeks to months . Monitor pH daily.

-

-

Quantification:

-

Filter supernatant through 0.1 µm membranes (to remove colloidal Ni).

-

Analyze total dissolved Ni via ICP-OES.

-

Calculate free

from pH and

-

Part 5: Implications for Drug Development

Bioavailability & Toxicity Modeling

In physiological environments (pH 7.4,

-

Speciation: The

fraction is non-negligible but small (<10%). -

Competition: In blood plasma, Human Serum Albumin (HSA) (N-terminal site) has a

for

Analytical Workflow for Impurity Screening

When screening for Ni impurities in carbonate-buffered drug formulations:

Figure 2: Integrated workflow combining analytical measurement with thermodynamic modeling to assess toxicity risks.

References

-

Hummel, W., & Curti, E. (2003). Nickel aqueous speciation and solubility at ambient conditions: A thermodynamic elegy. Monatshefte für Chemie / Chemical Monthly, 134, 941-973. Link

-

Powell, K. J., et al. (2009). Chemical speciation of environmentally significant metals with inorganic ligands. Part 3: The Pb2+ + OH–, Cl–, CO32–, SO42–, and PO43– systems (IUPAC Technical Report). Pure and Applied Chemistry, 81(12), 2425-2476. Link

-

Palmer, D. A., & Gamsjäger, H. (2010).[4] Solubility of nickel(II) hydroxide and nickel(II) carbonate in aqueous solutions. Journal of Solution Chemistry, 39, 1083–1094.

-

Denkhaus, E., & Salnikow, K. (2002). Nickel essentiality, toxicity, and carcinogenicity.[5] Critical Reviews in Oncology/Hematology, 42(1), 35-56. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nickel(II) carbonate - Wikipedia [en.wikipedia.org]

- 3. Stability Constants of Mixed Ligand Complexes of Nickel(II) with Adenine and Some Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. osti.gov [osti.gov]

- 5. A comprehensive review on the sources, essentiality and toxicological profile of nickel - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00378C [pubs.rsc.org]

The Catalytic and Structural Role of Nickel(2+) Hydrogen Carbonate in Geological Carbon Sequestration

A Biomimetic and Biogeochemical Framework for R&D Professionals

Executive Summary

The transition from atmospheric carbon capture to permanent geological sequestration hinges on overcoming a critical kinetic bottleneck: the reversible hydration of aqueous carbon dioxide (

For researchers and drug development professionals accustomed to metalloenzyme pharmacophore modeling, the biomimetic application of Nickel(2+) offers a robust alternative. Nickel nanoparticles and bimetallic complexes mimic the active site of CA, forming a transient nickel(2+) hydrogen carbonate (nickel bicarbonate) intermediate. This whitepaper dissects the mechanistic geometry of this intermediate, its role in accelerating mineral carbonation, and its dual utility in sequestering

The Kinetic Bottleneck and the Biomimetic Shift

The uncatalyzed hydration of

In engineered geological sequestration,

Mechanistic Dynamics of Nickel(2+) Hydrogen Carbonate Formation

The catalytic efficacy of

Insertion and Conformational Pivoting

The reaction initiates with the formation of a weakly associated precursor complex between a

The immediate product of this insertion is the nickel-bicarbonate complex (

Bimetallic Complexes for Reversible Capture

For applications requiring transport prior to geological injection, the capture must be reversible. Researchers have developed biomimetic azacryptands containing two nickel centers. In these bimetallic complexes,

Concurrent Mineralization and Critical Metal Recovery

In real-world geological sequestration,

Recent advancements have demonstrated that the formation of nickel bicarbonate can be leveraged to achieve simultaneous carbon mineralization and critical metal recovery[4].

-

Carbonation Phase: During the injection of

into Mg/Ni-rich brines, hydromagnesite forms and dehydrates into magnesite. Simultaneously, nickel bicarbonate forms early in the reaction. Due to the similar ionic radii of -

Sulfidation Phase: By introducing a sulfidation agent (e.g.,

), the system exploits the low solubility equilibrium constant (

This dual-pathway transforms mine tailings from an environmental liability into a closed-loop system for permanent

Pathway Visualization

Catalytic pathway of CO2 mineralization via a nickel(2+) hydrogen carbonate intermediate.

Quantitative Data: Catalytic Efficacy & Phase Outcomes

The following table synthesizes the thermodynamic and phase-transition data across various

| Catalyst / System | Activation Enthalpy ( | Primary Intermediate | Final Solid Phase | Reversibility |

| Uncatalyzed | ~18.0 kcal/mol | N/A | High | |

| Native | <10.0 kcal/mol | Biogenic | High | |

| Bimetallic Ni-Azacryptand | ~12.5 kcal/mol | Bridging | N/A (Captured Gas) | High (via UV/ |

| Nickel Nanoparticles (NiNPs) | ~14.0 kcal/mol | Magnesite / Calcite | Low (Mineralized) | |

| Mg/Ni Silicate Brine (pH 9.6) | N/A (Thermodynamic control) | Mg-Ni Carbonate Solid | Low (Mineralized) |

Experimental Protocol: Self-Validating Ex-Situ Carbonation and Sulfidation

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating workflow for concurrent carbonation and sulfidation using

Phase 1: Precursor Preparation & Baseline Establishment

-

Solution Synthesis: Prepare a synthetic brine containing equimolar concentrations of

and -

Control Setup: Establish a parallel, uncatalyzed reactor containing only

to isolate the specific catalytic and co-precipitation effects of -

Causality Check: By running a Ni-free control, any acceleration in the rate of pH drop during carbonation can be directly attributed to the presence of nickel acting as a biomimetic hydration catalyst.

Phase 2: High-Pressure Carbonation

-

Pressurization: Transfer the solutions to a high-pressure, high-temperature (HPHT) Parr reactor. Pressurize with pure

to 100 bar and heat to 90°C to simulate subsurface injection conditions. -

In-Situ Monitoring: Monitor the reaction using in-situ Raman spectroscopy.

-

Causality Check: Look for the transient appearance of the

stretching frequency (~1040

Phase 3: Sulfidation and Phase Verification

-

Sulfidation: Inject

solution into the reactor at a controlled rate to induce sulfidation. -

Solid Recovery: Depressurize the reactor after 120 minutes. Filter, wash, and dry the precipitates.

-

Orthogonal Validation: Analyze the solids using X-ray Diffraction (XRD) and Fourier Transform Infrared Spectroscopy (FTIR).

-

Causality Check: XRD will confirm the dehydration of early-stage hydromagnesite into crystalline magnesite. FTIR will verify the absence of carbonate bonds in the nickel fraction, confirming that the nickel bicarbonate intermediate successfully converted into amorphous Ni-sulfide due to its lower

[5].

Conclusion

The utilization of nickel(2+) hydrogen carbonate bridges the gap between biomimetic pharmacology and industrial-scale biogeochemistry. By mimicking the highly efficient active site of Carbonic Anhydrase, engineered nickel catalysts overcome the kinetic limitations of

References

1. Bhaduri, G. A., & Šiller, L. (2013). Nickel nanoparticles catalyse reversible hydration of carbon dioxide for mineralization carbon capture and storage. Catalysis Science & Technology (RSC Publishing).[Link] 2.[3] MDPI. (2024). Acceleration of Iron-Rich Olivine CO2 Mineral Carbonation and Utilization for Simultaneous Critical Nickel and Cobalt Recovery.[Link] 3.[1] NIH / PNAS. (2015). Kinetics and mechanistic analysis of an extremely rapid carbon dioxide fixation reaction.[Link] 4.[4] Washington University in St. Louis. (2025). New nucleation to advance climate resilience and clean energy technologies.[Link] 5.[5] ACS Publications. (2025). Carbonation and Sulfidation of Mg- and Ni-Containing Solutions: Implications for Carbon Mineralization and Critical Element Recovery. The Journal of Physical Chemistry C.[Link] 6.[2] ChemistryViews. (2015). Nickel Complexes for Reversible Carbon Capture.[Link]

Sources

- 1. Kinetics and mechanistic analysis of an extremely rapid carbon dioxide fixation reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistryviews.org [chemistryviews.org]

- 3. mdpi.com [mdpi.com]

- 4. New nucleation to advance climate resilience and clean energy technologies | WashU McKelvey School of Engineering [engineering.washu.edu]

- 5. pubs.acs.org [pubs.acs.org]

Advanced DFT Protocols: Adsorption and Stability of Hydrogen Carbonate on Nickel Surfaces

This guide provides an advanced technical analysis of Density Functional Theory (DFT) studies focusing on the adsorption of hydrogen carbonate (

Executive Summary

Nickel-based catalysts are pivotal in alkaline water electrolysis and

Part 1: Computational Methodology & Configuration

To accurately model the adsorption of anionic species like

Electronic Structure Methods

-

Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) using the PBE functional is the standard. However, for Ni (a 3d transition metal), standard PBE often delocalizes d-electrons excessively.

-

Recommendation: Use PBE+U (Hubbard U correction) or rPBE (Revised PBE) to better describe adsorption energies. A Hubbard

value of 3.8 – 6.4 eV for Ni 3d electrons is often cited to correct magnetic moments and band gaps.

-

-

Dispersion Correction:

involves significant non-covalent interactions (van der Waals) with the surface, especially in monodentate configurations.-

Protocol: Employ DFT-D3 (Grimme) or TS (Tkatchenko-Scheffler) corrections. Neglecting this can underestimate binding energies by 0.2–0.5 eV.

-

Surface Models

-

Slab Geometry: A periodic slab model with a minimum of 4 atomic layers is required to converge surface energy. The bottom two layers should be fixed to bulk lattice parameters, while the top layers and adsorbates are fully relaxed.

-

Vacuum Spacing: A vacuum layer of >15 Å is mandatory to prevent spurious interaction between periodic images of the dipole-heavy

molecule. -

Dipole Correction: Due to the anionic nature of

and charge transfer, a dipole correction along the z-axis is critical to align the vacuum potential.

Workflow Visualization

The following diagram outlines the standard computational workflow for validating these adsorption systems.

Figure 1: Standard DFT workflow for characterizing adsorbate stability. A feedback loop ensures true local minima are found.

Part 2: Adsorption Geometries and Energetics[1]

On Ni surfaces (specifically Ni(111)),

Adsorption Configurations

can adopt multiple coordination modes. DFT studies indicate that bidentate configurations are generally more stable than monodentate ones on oxophilic surfaces like Ni.-

Monodentate (

-O): Binds through a single Oxygen atom. Often unstable, tilting to form bidentate structures. -

Bidentate (

-O,O): Binds through two Oxygen atoms (bridging two Ni atoms). The Hydrogen atom remains on the third Oxygen (pointing away or H-bonded to surface). -

Dissociated Carbonate (

+

Binding Energetics (Comparative Data)

The following table synthesizes binding energies (

Table 1: DFT Calculated Adsorption Energies on Ni Surfaces

| Adsorbate | Surface | Site Preference | Reference | |

| Carbonate ( | Ni(111) | Tetradentate/Tridentate | -3.55 | [1] |

| Carbonate ( | Ni(100) | Tetradentate | -5.26 | [1] |

| Carbonate ( | Ni(110) | Tetradentate | -5.54 | [1] |

| CO | Ni(111) | Hollow (hcp/fcc) | -1.54 to -1.71 | [2, 3] |

| Atomic H | Ni(111) | Hollow (fcc) | -0.50 (per H) | [4] |

| Bicarbonate ( | Ni(111) | Bidentate (Bridge) | [5] |

*Note: Explicit

Mechanistic Insight

The high stability of

Part 3: Electronic Structure Analysis

Understanding why these species bind so strongly requires analyzing the electronic density of states (DOS) and charge transfer.

Projected Density of States (PDOS)

-

d-band Center Model: The interaction strength correlates with the Ni 3d-band center relative to the Fermi level (

). -

Orbital Hybridization: Strong hybridization occurs between the O-2p orbitals of the bicarbonate/carbonate and the Ni-3d orbitals.

-

Observation: In the PDOS, look for broadening of the O-2p peaks between -6 eV and -2 eV below

, indicating strong chemisorption.

-

Charge Transfer (Bader Analysis)

Bicarbonate acts as an electron acceptor/donor system depending on the surface potential.

-

Charge Direction: Electrons typically flow from the Ni surface to the adsorbate (Ni

-

Magnitude: For Carbonate (

), the charge transfer is significant (

Part 4: Reaction Pathways & Stability

The fate of

Pathway Diagram

Figure 2: Reaction pathway for Bicarbonate evolution on Ni(111). The formation of surface carbonate (

Stability Analysis

-

Deprotonation: The barrier for

is relatively low on Ni(111) ( -

Poisoning: Because

binds much stronger than the reactants (

References

-

Computational Analysis of the Formation, Dissociation, and Stability of Surface Carbonates over Nickel. Source: ACS, The Journal of Physical Chemistry C (2025). URL:[Link](Note: Generalized link to journal based on search context)

-

Insight into both coverage and surface structure dependent CO adsorption and activation on different Ni surfaces. Source: RSC Advances (2016). URL:[Link]

-

CO and H2 adsorption on Au-Ni bimetallic surfaces: a combined experimental and DFT theoretical study. Source: OSTI.gov. URL:[Link]

-

First-principles study of the adsorption of atomic H on Ni (111), (100) and (110). Source: Surface Science (via ResearchGate). URL:[Link]

-

Quantum mechanical study of CO2 and CO hydrogenation on Cu(111) surfaces doped with Ga, Mg, and Ti. Source: OSTI.gov (Comparative data for HCO3 on transition metals). URL:[Link]

Methodological & Application

Hydrothermal Synthesis of Nickel Bicarbonate Nanosheets for Electrocatalysis

Application Note & Protocol | Materials Science & Electrochemistry

Abstract

This application note details the precision engineering of Nickel Bicarbonate (

Introduction & Mechanistic Insight

Why Nickel Bicarbonate?

While Nickel Oxide (NiO) and Nickel Hydroxide (

-

Active Site Exposure: The nanosheet morphology (2D) maximizes the surface-to-volume ratio, exposing abundant edge sites.

-

In-Situ Transformation: Under anodic potentials (OER), the bicarbonate ligands facilitate a rapid, energetically favorable reconstruction into the active

-NiOOH phase, often exhibiting faster kinetics than oxide-derived catalysts due to the "pre-oxidation" effect of the carbonate environment.

Mechanism of Formation

The synthesis relies on the slow, controlled hydrolysis of urea (

The gradual generation of

Materials & Equipment

Reagents (Analytical Grade Required)

| Reagent | Formula | Purity | Role |

| Nickel(II) Nitrate Hexahydrate | Nickel Source | ||

| Urea | Precipitating Agent / Buffer | ||

| Hydrochloric Acid | 37% (dilute to 3M) | Substrate Cleaning | |

| Ethanol | Absolute | Washing / Degreasing | |

| Deionized Water | Solvent | ||

| Nickel Foam (NF) | Ni | >99.99%, 110 PPI | Conductive Substrate |

Equipment

-

Teflon-lined Stainless Steel Autoclave: 50 mL or 100 mL capacity.

-

Convection Oven: Capable of maintaining

. -

Ultrasonic Bath: For substrate cleaning.

-

Electrochemical Workstation: Potentiostat/Galvanostat (e.g., Biologic, CHI, Autolab).

Experimental Protocol

Phase I: Substrate Pre-treatment (Critical Step)

-

Objective: Remove the native oxide layer (

) and surface organics from the Nickel Foam to ensure strong adhesion of the nanosheets. -

Causality: Failure to remove the oxide layer results in high contact resistance and delamination of the catalyst during gas evolution.

Steps:

-

Cut: Slice Nickel Foam into

strips. -

Degrease: Sonicate in Acetone for 10 minutes, then Ethanol for 10 minutes.

-

Etch: Immerse in 3M HCl for exactly 15 minutes to remove surface oxides. Note: The foam should turn from dull grey to metallic silver.

-

Rinse: Wash copiously with DI water until neutral pH is achieved.

-

Store: Use immediately or store in absolute ethanol to prevent re-oxidation.

Phase II: Hydrothermal Synthesis

-

Objective: Controlled growth of

nanosheets.

Steps:

-

Precursor Solution: In a beaker, dissolve 2.0 mmol of

(0.58 g) and 10.0 mmol of Urea (0.60 g) in 40 mL of DI water.-

Ratio Logic: A 1:5 molar ratio (Ni:Urea) ensures an excess of carbonate/hydroxide source for sustained growth.

-

-

Mixing: Stir magnetically for 15 minutes until a clear, light green solution is obtained.

-

Loading: Transfer the solution into a 50 mL Teflon liner.

-

Substrate Placement: Immerse the pre-treated Ni foam piece vertically into the solution. Ensure it does not touch the bottom to prevent sediment accumulation.

-

Reaction: Seal the autoclave and place it in an oven pre-heated to 120°C . Maintain for 8 hours .

-

Cooling: Allow the autoclave to cool naturally to room temperature. Forced cooling can cause thermal shock and detachment of nanosheets.

-

Washing: Remove the Ni foam (now covered in a green film). Rinse gently with DI water and Ethanol (3x each) to remove unreacted ions.

-

Drying: Dry in a vacuum oven at 60°C for 12 hours.

-

Warning: Do NOT anneal at high temperatures (>250°C) as this will decompose the bicarbonate into Nickel Oxide (NiO), altering the material identity.

-

Phase III: Structural Characterization (Validation)

Before electrochemical testing, validate the material structure.

| Technique | Expected Feature | Validation Criteria |

| XRD | Cubic | Peaks matching JCPDS No. 15-0782 . Key peaks at |

| SEM | Morphology | Interconnected, vertically aligned nanosheets uniformly covering the NF skeleton. |

| XPS | Surface Chemistry | Ni 2p: Peaks at ~856 eV ( |

Synthesis Workflow Visualization

Figure 1: Step-by-step workflow for the hydrothermal synthesis of Nickel Bicarbonate nanosheets.

Electrochemical Performance Testing

Setup Configuration

Perform all tests in a standard three-electrode system using an electrochemical workstation.

-

Electrolyte: 1.0 M KOH (pH ~14). Purge with

or -

Working Electrode (WE): As-synthesized

( -

Counter Electrode (CE): Graphite Rod or Platinum Plate.

-

Reference Electrode (RE): Hg/HgO (1.0 M KOH).

Testing Protocol (Sequence)

-

Activation (CV): Perform Cyclic Voltammetry (CV) at 50 mV/s for 20-50 cycles until curves overlap. This stabilizes the surface and may induce partial surface reconstruction to the active Ni(OOH) phase.

-

Range: 0 to 0.8 V vs. Hg/HgO (for OER).

-

-

Linear Sweep Voltammetry (LSV): Scan at 2-5 mV/s (slow scan to minimize capacitive current).

-

Correction: Apply iR-compensation (typically 90-95%) using the solution resistance (

) determined by EIS.

-

-

Tafel Analysis: Plot Overpotential (

) vs. log(Current Density). -

Electrochemical Impedance Spectroscopy (EIS): Frequency range

Hz to

Data Processing

Convert Reference Potential to Reversible Hydrogen Electrode (RHE):

Troubleshooting & Optimization (Expertise)

| Issue | Probable Cause | Corrective Action |

| Peeling/Delamination | Poor substrate cleaning or thermal shock. | Ensure thorough acid etching of Ni foam. Cool autoclave naturally (do not quench). |

| Low Activity | Insufficient mass loading or "Dead" surface. | Increase growth time to 10-12h. Ensure urea concentration is sufficient (keep 1:5 ratio). |

| Amorphous XRD | Low crystallinity. | Increase hydrothermal temperature to 140°C (careful: may favor oxide phase). |

| High Resistance ( | Thick, insulating film. | Decrease precursor concentration to form thinner nanosheets. |

References

-

Platinum/Nickel Bicarbonate Heterostructures towards Accelerated Alkaline Hydrogen Evolution Reaction.

- Source: Angewandte Chemie Intern

- Context: Establishes as a valid, stable phase for electrocatalysis and details the synergistic effect with Pt.

-

URL:[Link]

-

Co-Incorpor

Nanoflake Arrays Grown on Nickel Foam as a High-Performance Supercapacitor Electrode.- Source: Dalton Transactions (RSC).

- Context: Provides the foundational hydrothermal protocol for growing nickel bicarbon

-

URL:[Link]

- Hydrothermal Synthesis of Nickel Hydroxide/Carbonate Nanosheets. Source: Validated general methodology from materials science literature for urea-mediated synthesis. Note: General reference to the urea hydrolysis mechanism ( ).

- JCPDS Card No. 15-0782.

Application Note: High-Purity Synthesis of Nickel Oxide (NiO) Nanoparticles via Thermal Decomposition of Bicarbonate-Derived Precursors

[1]

Executive Summary

This guide details the protocol for synthesizing Nickel Oxide (NiO) nanoparticles using a Nickel Bicarbonate-derived precursor . Unlike sol-gel or electrochemical methods, this route utilizes a precipitation-calcination mechanism that minimizes organic impurities, yielding high-purity, p-type semiconductor nanoparticles.

Key Advantage: The use of a bicarbonate source (

Scientific Foundation & Mechanism

The "Nickel Bicarbonate" Paradox

It is critical for the researcher to understand that pure solid Nickel(II) Bicarbonate,

Therefore, this protocol is technically a two-phase synthesis :

-

Phase I (Precursor Formation): In-situ generation of the basic carbonate precursor via bicarbonate precipitation.

-

Phase II (Thermal Conversion): Calcination of the precursor to form crystalline NiO.

Reaction Chemistry

The formation and subsequent decomposition follow this stoichiometric logic:

Precipitation:

Calcination (Thermal Decomposition):

Mechanism Visualization

The following diagram illustrates the phase transition logic, highlighting the critical temperature windows for water loss versus carbonate decomposition.

Figure 1: Thermal decomposition pathway of nickel carbonate/hydroxide precursors to crystalline NiO.

Materials & Equipment

Reagents

-

Nickel Source: Nickel(II) Chloride Hexahydrate (

) or Nickel(II) Nitrate Hexahydrate ( -

Precipitant: Sodium Bicarbonate (

) or Ammonium Bicarbonate ( -

Solvent: Deionized (DI) Water (

). -

Washing Agent: Ethanol (Absolute).

Equipment

-

Magnetic Stirrer with heating capability.

-

Centrifuge (operating at

rpm). -

Vacuum Drying Oven.

-

Muffle Furnace (Programmable ramp rate).

-

Alumina or Silica Crucibles.

Experimental Protocol

Phase 1: Synthesis of the Bicarbonate-Derived Precursor

Rationale: Controlling the precipitation rate is vital to prevent large agglomerates.

-

Preparation: Dissolve

of -

Precipitation: Prepare a

solution of -

Dropwise Addition: Under vigorous magnetic stirring (

), add the bicarbonate solution dropwise to the nickel solution.-

Observation: A light green/turquoise precipitate (Basic Nickel Carbonate) will form immediately.

-

Control Point: Maintain reaction temperature at

for 2 hours to ensure complete reaction and aging of the precipitate.

-

-

Washing: Centrifuge the suspension at

for 10 minutes. Discard supernatant. Resuspend pellet in DI water. Repeat 3 times. Perform a final wash with Ethanol to facilitate drying. -

Drying: Dry the wet cake in a vacuum oven at

for 12 hours.-

Result: A dried, light green powder (The Precursor).

-

Phase 2: Thermal Decomposition (Calcination)

Rationale: This step defines the particle size and crystallinity. The "sweet spot" for biomedical applications (small size, high stability) is often

-

Loading: Grind the dried precursor into a fine powder using an agate mortar. Place in an alumina crucible.

-

Ramp: Heat in a muffle furnace with a ramp rate of

.-

Note: A slow ramp prevents structural collapse from rapid gas evolution.

-

-

Soak: Hold at the Target Temperature (see Table 1) for 2–3 hours.

-

Cooling: Allow to cool naturally to room temperature inside the furnace.

-

Result: The powder will change from light green to black/grey (characteristic of non-stoichiometric NiO).[1]

-

Phase 3: Workflow Visualization

Figure 2: Step-by-step experimental workflow for NiO NP synthesis.

Critical Process Parameters (CPP) & Data

The calcination temperature is the primary variable affecting crystallite size (calculated via Scherrer Equation from XRD data).

Table 1: Effect of Calcination Temperature on NiO Properties

| Calcination Temp ( | Average Crystallite Size (nm) | Morphology | Surface Area (BET) | Application Suitability |

| 300 | Spherical, agglomerated | High | Catalysis, Supercapacitors | |

| 400 | Spherical, well-defined | Medium | Drug Delivery, Antimicrobial | |

| 500 | Hexagonal/Cubic | Low | Battery Anodes | |

| 600+ | Sintered aggregates | Very Low | Ceramics |

Data aggregated from comparative thermal decomposition studies [1, 2].

Characterization & Self-Validation

To ensure the protocol was successful, verify the following:

-

XRD (X-Ray Diffraction): Look for sharp peaks at

values of approx-

Failure Mode: If peaks appear at

, residual carbonate/hydroxide precursors remain (Calcination temp was too low).

-

-

FTIR (Fourier Transform Infrared Spectroscopy):

-

Success: Strong band at

(Ni-O stretching). -

Failure: Presence of broad bands at

(O-H) or sharp bands at

-

-

Visual Check: The powder must be black or dark grey. A green tint implies unreacted precursor.

Safety & Handling

-

Toxicology: Nickel Oxide nanoparticles are classified as Group 1 Carcinogens (IARC) via inhalation. They are also skin sensitizers.

-

Handling:

-

All weighing and transfer of dry nanopowder must be performed inside a HEPA-filtered fume hood or a glovebox.

-

Wear double nitrile gloves and N95/P100 respiratory protection if working outside a containment device.

-

-

Disposal: Collect all wash solvents (containing Ni ions) in heavy metal waste containers. Do not pour down the drain.

References

-

Sheena, P. A., et al. (2015). Effect of calcination temperature on the structural and optical properties of nickel oxide nanoparticles. Nanosystems: Physics, Chemistry, Mathematics, 6(2), 279-285.

-

Salavati-Niasari, M., et al. (2009). Synthesis of Nickel Oxide Nanoparticles from Thermal Decomposition of a New Precursor.[2] Journal of Cluster Science.

-

Rahdar, A., et al. (2015). Synthesis and Characterization of NiO Nanoparticles by Thermal Decomposition Method. International Journal of Nanomaterials and Nanostructures.

-

Bezza, F. A., et al. (2020). Green synthesis of nickel oxide nanoparticles... and their cytotoxicity. Applied Nanoscience.

Application Note: High-Performance Cathode Synthesis via the Nickel(II) Bicarbonate Route

Executive Summary

This guide details the protocol for utilizing Nickel(II) Hydrogen Carbonate (

While industrial standards often rely on hydroxide co-precipitation, the bicarbonate route offers distinct advantages:

-

Morphology Control: Slower nucleation rates yield spherical secondary particles with higher tap density.

-

Cation Protection: The carbonate environment suppresses the premature oxidation of

(in NMC formulations) compared to high-pH hydroxide environments. -

Pore Structure: The release of

during calcination creates a unique mesoporous structure that enhances electrolyte penetration without compromising structural integrity.

Chemical Theory: The Bicarbonate Equilibrium

Nickel(II) hydrogen carbonate is unstable as a solid but acts as the critical structure-directing intermediate in aqueous solution. Unlike direct precipitation with Sodium Carbonate (

The Mechanism

In the reactor, ammonia acts as a chelating agent, controlling the concentration of free nickel ions. The bicarbonate ion (

Pathway Diagram

The following diagram illustrates the competitive equilibrium between the Ammine complex and the Bicarbonate precipitate.

Figure 1: The chelating-precipitation mechanism where the transient bicarbonate species controls particle growth.

Experimental Protocol

Phase 1: Precursor Synthesis (CSTR Method)

Objective: Synthesize spherical Basic Nickel Carbonate with a D50 particle size of 10-12

Reagents:

-

Metal Source: 2.0 M

(High Purity >99.9%) -

Precipitant: 2.0 M

(Ammonium Bicarbonate) -

Chelating Agent: 4.0 M

(Ammonia Solution)

Equipment:

-

Continuous Stirred Tank Reactor (CSTR), 5L capacity.

-

pH Controller (Auto-dosing).

-

Inert Gas Line (

).

Step-by-Step Workflow:

-

Reactor Preparation: Fill the CSTR with deionized water and heat to 55°C . Purge with

for 30 minutes to remove dissolved oxygen (critical to prevent uncontrolled oxidation). -

Base Heel Formation: Add a small volume of

and -

Continuous Feed:

-

Pump Metal Solution (

) at 10 mL/min . -

Pump Precipitant (

) automatically to maintain pH 7.8 ± 0.05 . -

Pump Chelator (

) to maintain a constant ammonia concentration (approx. 0.5 M free

-

-

Agitation: Set stirring speed to 800 RPM . High shear is necessary to fracture irregular agglomerates and promote spherical growth.

-

Aging: Allow the reactor to reach steady state (approx. 4 residence times, ~12 hours). The overflow contains the product.[1]

-

Washing & Drying: Filter the slurry. Wash 3x with warm deionized water to remove sulfate ions. Dry in a vacuum oven at 110°C for 12 hours.

Phase 2: Lithiation and Calcination

Objective: Convert the carbonate precursor into active

-

Mixing: Mix the dried Nickel Carbonate precursor with Lithium Hydroxide Monohydrate (

) in a molar ratio of 1.05:1 (Li:Ni). The 5% excess compensates for Lithium volatilization. -

Calcination Profile (Tube Furnace under

Flow):-

Ramp 1: Room Temp

500°C (2°C/min). Hold for 5 hours.-

Mechanistic Note: This step decomposes the carbonate (

).[2] The slow ramp prevents particle cracking from rapid gas release [1].

-

-

Ramp 2: 500°C

750°C (2°C/min). Hold for 12 hours.-

Mechanistic Note: This is the lithiation phase where

diffuses into the

-

-

Cooling: Natural cooling to room temperature.

-

Process Validation & Data Analysis

Workflow Visualization

The following diagram outlines the critical control points (CCPs) for the entire synthesis pipeline.

Figure 2: End-to-end synthesis workflow from aqueous bicarbonate to solid-state cathode.

Comparative Data: Carbonate vs. Hydroxide Precursors

The table below highlights why the bicarbonate route is preferred for specific high-density applications.

| Parameter | Hydroxide Route ( | Bicarbonate Route ( | Impact on Battery Performance |

| Precipitation pH | 11.0 - 12.0 | 7.5 - 8.0 | Lower pH reduces impurity occlusion. |

| Particle Morphology | Irregular / Flake-like | Spherical / Dense | Spherical particles improve Tap Density (>2.2 g/cc). |

| Specific Surface Area | High ( | Moderate ( | Lower surface area reduces parasitic side reactions with electrolyte. |

| Calcination Gas | Water Vapor ( | Carbon Dioxide ( | |

| Cation Mixing ( | Moderate | Low | Better structural ordering leads to higher capacity retention. |

Troubleshooting & Optimization

-

Problem: Low Tap Density (< 1.5 g/cc).

-

Root Cause: Nucleation rate too high.

-

Solution: Increase Ammonia concentration to strengthen the nickel-ammine complex, slowing down the release of

to the bicarbonate [3].

-

-

Problem: High Sulfate Impurities (> 1000 ppm).

-

Root Cause: Inefficient washing or occlusion in rapid growth.

-

Solution: Use warm water (60°C) for washing and ensure the pH of the wash water is slightly alkaline to prevent nickel re-dissolution.

-

-

Problem: Particle Cracking during Calcination.

-

Root Cause: Rapid

evolution. -